2-Methyl-3-(propylamino)cyclopent-2-en-1-one
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Overview
Description
2-Methyl-3-(propylamino)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a propylamino group
Preparation Methods
The synthesis of 2-Methyl-3-(propylamino)cyclopent-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclopentenone with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(propylamino)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propylamino group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3-(propylamino)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propylamino)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
2-Methyl-3-(propylamino)cyclopent-2-en-1-one can be compared with similar compounds such as:
Cyclopentenone: A simpler structure without the propylamino group, used in various organic reactions.
2-Methyl-2-cyclopenten-1-one: Similar structure but lacks the propylamino group, used in Diels-Alder reactions.
3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Contains a different substituent, used in fragrance and flavor industries. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-3-(propylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-6-10-8-4-5-9(11)7(8)2/h10H,3-6H2,1-2H3 |
InChI Key |
ZIUJVMIFLNQXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)CC1)C |
Origin of Product |
United States |
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